benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride
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Overview
Description
Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is known for its chiral nature, which makes it valuable in asymmetric synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl (2S)-4-amino-2-oxobutanoate, while reduction could produce benzyl (2S)-4-amino-2-hydroxybutylamine.
Scientific Research Applications
Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but different functional groups.
L-Serine benzyl ester hydrochloride: Another ester of L-serine with similar applications in organic synthesis.
Uniqueness
Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
2757961-44-5 |
---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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